The synthesis of Fmoc-Lys(Bzo)-OH generally involves several critical steps:
The synthesis process can vary based on the specific application and desired properties of the final peptide product. For instance, one method involves the use of polar polyamide resin support for stepwise addition of the Fmoc-derivatives .
Fmoc-Lys(Bzo)-OH has a complex molecular structure characterized by:
The structure can be represented by its canonical SMILES notation: CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
.
Fmoc-Lys(Bzo)-OH participates in several key reactions during peptide synthesis:
The mechanism of action for Fmoc-Lys(Bzo)-OH in peptide synthesis primarily revolves around its ability to form stable peptide bonds while maintaining the integrity of the lysine side chain.
Fmoc-Lys(Bzo)-OH is widely used in various scientific fields:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6